Ridomil MZ

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ridomil MZ is a fungicide used to control a variety of plant diseases, particularly those caused by oomycetes such as downy mildew and late blight. It is a combination of two active ingredients: Metalaxyl-M and Mancozeb. Metalaxyl-M is a systemic fungicide with curative and protective properties, while Mancozeb is a residual protective fungicide .

Preparation Methods

Synthetic Routes and Reaction Conditions

Metalaxyl-M: The synthesis of Metalaxyl-M involves the reaction of 2,6-dimethylaniline with methyl isocyanate to form N-(2,6-dimethylphenyl)-N-methylcarbamate.

Industrial Production Methods

Industrial production of Ridomil MZ involves the formulation of Metalaxyl-M and Mancozeb into a water-dispersible granule. The process includes mixing the active ingredients with inert carriers and dispersing agents to ensure uniform distribution and stability .

Chemical Reactions Analysis

Types of Reactions

Oxidation: Metalaxyl-M can undergo oxidation to form various metabolites.

Hydrolysis: Both Metalaxyl-M and Mancozeb can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Hydrolyzing Agents: Hydrochloric acid, sodium hydroxide.

Major Products Formed

Oxidation Products: Hydroxylated derivatives of Metalaxyl-M.

Hydrolysis Products: Breakdown products of Metalaxyl-M and Mancozeb, including ethylene thiourea (ETU) from Mancozeb.

Scientific Research Applications

Ridomil MZ has a wide range of applications in scientific research:

Agriculture: Used extensively to control diseases in crops such as potatoes, tomatoes, grapes, and cucurbits.

Biology: Studied for its effects on plant-pathogen interactions and resistance mechanisms.

Environmental Science: Research on its environmental impact and degradation pathways.

Medicine: Investigated for potential antifungal properties in medical applications.

Mechanism of Action

Ridomil MZ works through the combined action of its two active ingredients:

Metalaxyl-M: It is absorbed by the plant and translocated to all parts, providing systemic protection.

Mancozeb: It forms a protective barrier on the plant surface, inhibiting spore germination and fungal growth.

Comparison with Similar Compounds

Similar Compounds

Fosetyl-Al: Another systemic fungicide used to control oomycete diseases.

Chlorothalonil: A broad-spectrum fungicide with protective properties.

Propamocarb: Used for controlling soil-borne diseases caused by oomycetes.

Uniqueness

Ridomil MZ is unique due to its combination of systemic and protective actions, providing both curative and preventive effects. This dual action makes it highly effective against a wide range of plant diseases .

Properties

CAS No. |

75701-74-5 |

|---|---|

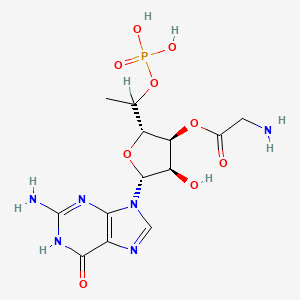

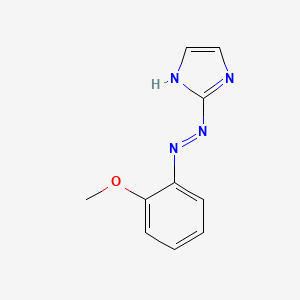

Molecular Formula |

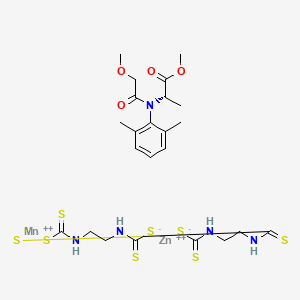

C23H33MnN5O4S8Zn |

Molecular Weight |

820.4 g/mol |

IUPAC Name |

zinc;manganese(2+);methyl (2S)-2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoate;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |

InChI |

InChI=1S/C15H21NO4.2C4H8N2S4.Mn.Zn/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5;2*7-3(8)5-1-2-6-4(9)10;;/h6-8,12H,9H2,1-5H3;2*1-2H2,(H2,5,7,8)(H2,6,9,10);;/q;;;2*+2/p-4/t12-;;;;/m0..../s1 |

InChI Key |

REXRPUZAHNQWAM-KCOFNFEMSA-J |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)N([C@@H](C)C(=O)OC)C(=O)COC.C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2] |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC.C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B14444186.png)

![Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate](/img/structure/B14444221.png)

![1,2,3,3a,4,6,7,8,9,9b-decahydro-5H-cyclopenta[a]naphthalen-5-one](/img/structure/B14444225.png)

![2,2'-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene)](/img/structure/B14444247.png)